molecular formula C17H32ClN3O B8331875 N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride

N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride

Cat. No. B8331875
M. Wt: 329.9 g/mol
InChI Key: NXLHPFBUCHDIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03961056

Procedure details

A mixture of 2.4 gm. (0.01 mole) of N,N'-dicyclohexylthiourea, 3.15 gm. (0.012 mole) of triphenylphosphine, 1.55 gm. (0.01 mole) of carbon tetrachloride, and 1.0 gm. (0.01 mole) of triethylamine in 25 ml. of methylene chloride is stirred for 2.5 hr. at 40°-45°. The reaction mixture is concentrated and the residue extracted several times with hot Skellysolve B. The combined Skellysolve B extracts are cooled to room temperature, filtered and evaporated. The crude N,N'-dicyclohexylcarbodiimide is reacted with 5 ml. of morpholine in 10 ml of tert-butyl alcohol at reflux for 16 hours. The reaction mixture is evaporated, toluene added and concentrated to remove residual morpholine. The residue is partitioned between ether and 10% hydrochloric acid. The acid layer is basified with 20% sodium hydroxide solution, nitrogen bubbled through the solution to remove ether and cooled at 5°. The product is collected, 2.07 gm. (70%), m.p. 105°-107°. The HCl salt is prepared and recrystallized from acetonitrile-ether, m.p. 226°-227°.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=S)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:37].C(N(CC)CC)C.[NH:48]1[CH2:53][CH2:52][O:51][CH2:50][CH2:49]1>C(O)(C)(C)C.C(Cl)Cl>[ClH:37].[CH:1]1([NH:7][C:8]([N:48]2[CH2:53][CH2:52][O:51][CH2:50][CH2:49]2)=[N:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:7.8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(CCCCC1)NC(=S)NC1CCCCC1
Step Two
Name
Quantity
0.012 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.4 gm
CUSTOM
Type
CUSTOM
Details
at 40°-45°
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted several times with hot Skellysolve B
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude N,N'-dicyclohexylcarbodiimide is reacted with 5 ml
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
toluene added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove residual morpholine
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ether and 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
bubbled through the solution
CUSTOM
Type
CUSTOM
Details
to remove ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 5°
CUSTOM
Type
CUSTOM
Details
The product is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile-ether, m.p. 226°-227°

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCCC1)NC(=NC1CCCCC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.